1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted at positions 1, 4, and 5. Key structural features include:
- 1-Position: A 2-fluorophenyl group, which introduces steric and electronic effects due to the fluorine atom’s electronegativity.
- 5-Position: A pyridin-3-yl moiety, contributing to hydrogen bonding and π-π stacking interactions in biological targets.
Triazole derivatives are widely explored for their bioactivity, including kinase inhibition, anticancer, and metabolic modulation .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c24-19-12-4-5-13-20(19)29-22(18-11-7-14-25-16-18)21(27-28-29)23(30)26-15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWXKGNIRZEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative with potential applications in various scientific fields. Here's an overview based on the provided search results:
Compound Overview
- Chemical Structure: It contains a 1,2,3-triazole core with fluorophenyl, phenylpropyl, and pyridinyl substitutions .
- Formula: C23 H20 F N5 O
- Molecular Weight: 401.44 g/mol
- Physicochemical Properties:
Potential Applications
Triazoles, in general, have shown diverse biological and pharmacological activities, making them interesting candidates for drug development . Fluorinated triazoles, in particular, have gained attention for their bioactivity and drug-like properties .
- Anticancer Activity: Fluorinated triazoles have demonstrated anticancer effects in various cancer cell lines . For example, perfluorodecyltriazole-substituted nucleosides have shown prominent anticancer effects by inhibiting thymidylate synthase (TS) . Aminophenoxy-substituted triazoles with fluorine atoms also exhibit cytotoxicity against lung, liver, and breast carcinomas .
- Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory markers like TNF-α and IL-6, and oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) . They can also inhibit COX-2 activity and the release of prostaglandin PGE .
- Antimicrobial Activity: Triazole-containing compounds have demonstrated potential antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
5-Ethyl-1-(2-Fluorophenyl)-N-(Quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide (3o)
- Key Differences: 5-Position: Ethyl group (vs. pyridin-3-yl). Amide Substituent: Quinolin-2-yl (vs. 3-phenylpropyl).
- Biological Relevance: Inhibits Wnt/β-catenin signaling, improving glucose/lipid metabolism . The quinoline moiety may enhance DNA intercalation but reduce solubility compared to the target compound’s phenylpropyl group.
Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
- Key Differences :
- 5-Position : Formyl group (vs. pyridin-3-yl).
- 4-Position : Ethyl ester (vs. carboxamide).
- Structural Insights : The formyl group induces a 74.02° dihedral angle between triazole and pyridine rings due to steric hindrance, compared to smaller angles in methyl-substituted analogues (e.g., 50.3° in ethyl 5-methyl-1-(pyridin-3-yl) derivatives) . This highlights how substituents at position 5 influence molecular conformation.
N-(2-Fluorobenzyl)-1-(4-Fluorophenyl)-5-(3-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide
- Key Differences :
- 1-Position : 4-Fluorophenyl (vs. 2-fluorophenyl).
- Amide Substituent : 2-Fluorobenzyl (vs. 3-phenylpropyl).
- Implications : Fluorine’s position on the phenyl ring alters electronic distribution and binding affinity. The benzyl group may reduce metabolic stability compared to the target’s alkyl chain .
Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
Comparative Data Table
Key Observations
Substituent Effects on Bioactivity :
- Pyridin-3-yl at position 5 correlates with antitumor activity (e.g., NCI-H522 inhibition ).
- Fluorine at the 2-position (vs. 4-) on the phenyl ring may optimize steric interactions in hydrophobic binding pockets.
Amide vs. Ester Groups :
- Carboxamides (target compound, 3o) generally exhibit better metabolic stability and target affinity compared to esters .
Q & A
Q. What are the standard methodologies for synthesizing 1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Substitution Reactions : Coupling fluorophenyl and pyridinyl groups using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Amide Bond Formation : Condensation of intermediates with 3-phenylpropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. Key Techniques :
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) .
- Characterization : and NMR for structural confirmation; HRMS for molecular weight validation .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole Formation | CuI, Sodium Ascorbate | DMF/HO | 60°C | 65–75 |
| Amide Coupling | EDC, HOBt | DCM | RT | 80–85 |
Q. How is the molecular structure of this compound validated?
Methodological Answer :
- X-ray Crystallography : Provides bond lengths/angles (e.g., triazole ring planarity, dihedral angles between aromatic groups) .
- Spectroscopic Analysis :
- NMR to confirm fluorophenyl substitution .
- FT-IR for carbonyl (C=O) stretch (~1650–1700 cm) and triazole ring vibrations .
- Computational Validation : DFT calculations (B3LYP/6-31G*) to compare experimental vs. optimized geometries .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer :
- Anticancer Screening : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial Testing : Agar dilution method for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR-TK) .
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | Result (IC/MIC) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12.3 µM | |
| Antimicrobial | S. aureus | 8 µg/mL |
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
Methodological Answer :
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
- Catalyst Screening : Test Cu(I)/Ru(II) complexes for regioselectivity in triazole formation .
- Flow Chemistry : Continuous-flow reactors to enhance reaction control and reduce side products .
Q. Critical Parameters :
- Temperature : Higher temperatures (>80°C) may degrade sensitive substituents (e.g., pyridinyl groups) .
- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting materials .
Q. How to resolve contradictions in bioactivity data across substituted analogs?
Methodological Answer :
Q. Example Finding :
- Fluorophenyl analogs show 10× higher kinase inhibition than chlorophenyl derivatives due to enhanced π-π stacking .
Q. What computational tools predict metabolic stability and toxicity?
Methodological Answer :
- ADMET Prediction : SwissADME for bioavailability radar; ProTox-II for hepatotoxicity risk .
- Metabolite Identification : CYP450 isoform-specific metabolism simulations (e.g., CYP3A4-mediated oxidation) .
Q. Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| LogP | 3.2 (moderate lipophilicity) |
| CYP2D6 Inhibition | High probability |
| Ames Toxicity | Negative |
Q. How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer :
- Pharmacokinetic Profiling :
- Plasma protein binding (equilibrium dialysis) to assess free drug availability .
- Microsomal stability assays (e.g., rat liver microsomes) to predict clearance rates .
- Formulation Strategies : Nanoemulsions or PEGylation to improve solubility and bioavailability .
Q. What strategies validate regioselectivity in triazole substitution?
Methodological Answer :
- Isotopic Labeling : -azides to track triazole formation pathways via NMR .
- Competition Experiments : Parallel synthesis of 1,4- vs. 1,5-regioisomers under varying Cu(I)/Ru(II) conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
